C4 Dihydroceramide
Overview
Description
C4 Dihydroceramide is a ceramide, a type of lipid molecule that plays a crucial role in cellular signaling and structure Ceramides are known for their involvement in various biological processes, including cell differentiation, proliferation, and apoptosis
Mechanism of Action
C4 Dihydroceramide, also known as N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide or Butanamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, is a type of sphingolipid that plays a significant role in various biological processes .
Target of Action
The primary target of this compound is the enzyme Dihydroceramide Desaturase 1 (Des1) . This enzyme is responsible for the conversion of dihydroceramides into ceramides, a process that involves the insertion of a double bond .
Mode of Action
This compound interacts with its target, Des1, by serving as a substrate for the enzyme . The interaction results in the conversion of this compound into ceramide through the addition of a double bond . This process is a part of the de novo sphingolipid synthesis pathway .
Biochemical Pathways
This compound is a metabolic intermediate in the de novo sphingolipid synthesis pathway . This pathway takes place in the endoplasmic reticulum and involves the conversion of sphinganine molecules into dihydroceramides by ceramide synthase (CerS) . The dihydroceramides are then converted into ceramides by Des1 .
Pharmacokinetics
It is known that dihydroceramides are less prevalent than ceramides and are considered metabolic intermediates .
Result of Action
The conversion of this compound into ceramide has significant molecular and cellular effects. These include involvement in cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . Additionally, the plasma concentration of dihydroceramides has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the expression of Des1, which is the target of this compound, is regulated by the cellular environment . .
Biochemical Analysis
Biochemical Properties
The genes for N-acylsphinganine, sphinganine ω4-desaturase and C4-hydroxylase, are responsible for the biosynthesis of ceramide and C4 Dihydroceramide . These genes were identified in 2002 through exhaustive search of plant and yeast desaturases . The distribution is regulated by the expression of Δ4-desaturase and C4-hydroxylase enzymes .
Cellular Effects
This compound is involved in various cellular processes including cellular stress responses and autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . Its plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .
Molecular Mechanism
This compound is a metabolic intermediate of the de novo sphingolipid synthesis pathway, and is converted into ceramides with the addition of a double bond . Ceramides are abundant in tissues and have well-established biological functions .
Metabolic Pathways
This compound is involved in the de novo sphingolipid synthesis pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C4 Dihydroceramide typically involves the reaction of a long-chain fatty acid with an amine. The process begins with the preparation of the fatty acid derivative, which is then reacted with butanamide under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
C4 Dihydroceramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide group can produce primary amines.
Scientific Research Applications
C4 Dihydroceramide has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell signaling pathways and its effects on cell differentiation and apoptosis.
Medicine: Explored for potential therapeutic applications, including cancer treatment and skin disorders.
Industry: Utilized in the development of cosmetics and skincare products due to its moisturizing properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
- N-[(2S,3R)-1,3-Dihydroxy-2-octadecanyl]formamide
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]benzamide
Uniqueness
C4 Dihydroceramide is unique due to its specific stereochemistry and the presence of both hydroxyl and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h20-21,24-25H,3-19H2,1-2H3,(H,23,26)/t20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNWHOCKDMLTSP-LEWJYISDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661861 | |
Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202467-76-3 | |
Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.